molecular formula C18H27ClO3 B11077502 3-Chloro-4-(decyloxy)-5-methoxybenzaldehyde

3-Chloro-4-(decyloxy)-5-methoxybenzaldehyde

Cat. No.: B11077502
M. Wt: 326.9 g/mol
InChI Key: BCGXVWXKBFQZCY-UHFFFAOYSA-N
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Description

3-Chloro-4-(decyloxy)-5-methoxybenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a chloro group, a decyloxy group, and a methoxy group attached to a benzene ring, with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(decyloxy)-5-methoxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative, such as 3-chloro-4-hydroxybenzaldehyde.

    Alkylation: The hydroxyl group is alkylated using decyl bromide in the presence of a base like potassium carbonate to introduce the decyloxy group.

    Methoxylation: The methoxy group is introduced by reacting the intermediate with methanol in the presence of an acid catalyst.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(decyloxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: 3-Chloro-4-(decyloxy)-5-methoxybenzoic acid.

    Reduction: 3-Chloro-4-(decyloxy)-5-methoxybenzyl alcohol.

    Substitution: 3-Amino-4-(decyloxy)-5-methoxybenzaldehyde (when reacted with ammonia).

Scientific Research Applications

3-Chloro-4-(decyloxy)-5-methoxybenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(decyloxy)-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-hydroxybenzaldehyde: Lacks the decyloxy and methoxy groups, making it less hydrophobic.

    3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile: Contains an isothiazole ring instead of a benzene ring, leading to different chemical properties.

    3-Chloro-4-methoxycinnamic acid: Contains a cinnamic acid moiety instead of an aldehyde group.

Uniqueness

3-Chloro-4-(decyloxy)-5-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the decyloxy group increases its hydrophobicity, which can influence its interaction with biological membranes and its solubility in organic solvents.

Properties

Molecular Formula

C18H27ClO3

Molecular Weight

326.9 g/mol

IUPAC Name

3-chloro-4-decoxy-5-methoxybenzaldehyde

InChI

InChI=1S/C18H27ClO3/c1-3-4-5-6-7-8-9-10-11-22-18-16(19)12-15(14-20)13-17(18)21-2/h12-14H,3-11H2,1-2H3

InChI Key

BCGXVWXKBFQZCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=C(C=C(C=C1Cl)C=O)OC

Origin of Product

United States

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